(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Description
“(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid” is a substituted acrylic acid derivative featuring a brominated aromatic ring with ethoxy and methoxy-2-oxoethoxy substituents. The (2E)-stereochemistry of the acrylic acid moiety ensures planar geometry, which is critical for π-conjugation and intermolecular interactions. This compound belongs to a broader class of arylacrylic acids, which are widely studied for their applications in medicinal chemistry, material science, and organic synthesis. Its structural complexity arises from the combination of electron-withdrawing (bromo) and electron-donating (ethoxy, methoxy) groups, influencing its electronic properties and reactivity .
Properties
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO6/c1-3-20-11-7-9(4-5-12(16)17)6-10(15)14(11)21-8-13(18)19-2/h4-7H,3,8H2,1-2H3,(H,16,17)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDZAPAQQNYVDV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid , a derivative of acrylic acid, has garnered interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various substituted phenolic compounds with acrylic acid derivatives. The specific synthetic pathway for this compound has not been extensively documented in the available literature, but similar compounds often utilize methodologies such as:
- Esterification : Reacting phenolic compounds with acrylic acid derivatives.
- Bromination : Introducing bromine into the aromatic ring to enhance biological activity.
Biological Activity
Research indicates that derivatives of acrylic acids exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activities associated with this compound are summarized below:
1. Anticancer Properties
Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been observed to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties.
2. Anti-inflammatory Effects
The compound's structure suggests potential modulation of inflammatory pathways. Compounds with ethoxy and methoxy groups have been linked to reduced expression of pro-inflammatory cytokines.
3. Antimicrobial Activity
Some studies report that acrylic acid derivatives exhibit antimicrobial properties against a variety of pathogens. The presence of bromine and ethoxy groups may enhance this activity.
Case Studies and Research Findings
A review of the literature reveals several studies that have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Wang et al. (2023) | Reported that methyl vanillic acid derivatives activate Wnt/β-catenin signaling pathways, promoting osteogenic differentiation in vitro. |
| Sahin et al. (2018) | Investigated non-steroidal inhibitors of aromatase enzyme; found structural similarities leading to significant biological activity in cancer models. |
| Nandagopal et al. (2021) | Discussed the role of phenolic compounds in modulating inflammation and their potential therapeutic applications. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. Key features influencing the activity of this compound include:
- Bromine Substitution : Enhances reactivity and potential interaction with biological targets.
- Ethoxy Group : May improve solubility and bioavailability.
- Methoxy Group : Often associated with increased antioxidant properties.
Chemical Reactions Analysis
Ester Hydrolysis
The 2-methoxy-2-oxoethoxy group (ethyl glycolate ester) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is analogous to procedures involving ethyl bromoacetate in ester cleavage .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Hydrolysis | Acidic (H₂SO₄) or basic (NaOH) | H₂O, H₂SO₄/NaOH | (2E)-3-[3-Bromo-5-ethoxy-4-(2-carboxyethoxy)phenyl]acrylic acid |
Amidation of Acrylic Acid
The acrylic acid group can be converted to an amide via activation to the acid chloride intermediate, followed by reaction with amines. Similar protocols for ferulic acid derivatives are documented .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Amidation | SOCl₂, dry CH₂Cl₂ | Amines (e.g., RNH₂), TEA | (2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylamide |
Nucleophilic Substitution of Bromine
The bromine atom on the aromatic ring may undergo substitution reactions with nucleophiles (e.g., hydroxide, amines) under catalytic or high-temperature conditions, as seen in aryl halide reactivity .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMF, 80°C | Nucleophiles (e.g., NH₃, OH⁻) | (2E)-3-[3-Substituted-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid |
Reduction of the α,β-Unsaturated System
The conjugated double bond in the acrylic acid moiety can be selectively reduced to form a saturated carboxylic acid derivative. Hydrogenation or hydride-based methods are applicable .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, RT | H₂ gas, catalyst | 3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]propanoic acid |
Ether Alkylation/Cleavage
The ethoxy and methoxy groups may undergo further alkylation or cleavage under strong acidic/basic conditions. For example, demethylation with BBr₃ could yield phenolic derivatives .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C | Boron tribromide | (2E)-3-[3-Bromo-5-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid |
Cycloaddition Reactions
The α,β-unsaturated carbonyl system is a potential dienophile in Diels-Alder reactions, forming six-membered cyclic adducts. This reactivity is common in cinnamic acid analogs .
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Diels-Alder | Heat, no catalyst | Dienes (e.g., 1,3-butadiene) | Cyclohexene-fused derivative |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- The target compound distinguishes itself through a methoxy-2-oxoethoxy group , which introduces both steric bulk and polarity, unlike simpler derivatives such as the difluoromethoxy-substituted analog .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The higher density of the difluoromethoxy analog (1.7 g/cm³ vs. ~1.4–1.6 for the target) suggests increased molecular packing due to fluorine’s electronegativity.
- The triazole-Schiff base derivative exhibits significantly higher molecular weight and lipophilicity (LogP ~4.2), aligning with its extended aromatic and heterocyclic framework.
Reactivity and Electronic Properties
- Electrophilicity : The methoxy-2-oxoethoxy group in the target compound enhances electron density at the para position via resonance, contrasting with the electron-withdrawing effects of difluoromethoxy in . This difference is critical in electrophilic substitution reactions.
- Global Reactivity Descriptors: Conceptual DFT (CDFT) studies on similar triazole derivatives reveal that electron-withdrawing substituents (e.g., bromo) lower the energy of frontier molecular orbitals (FMOs), increasing electrophilicity. The target compound’s HOMO-LUMO gap is likely narrower than that of non-brominated analogs, favoring charge-transfer interactions.
- Aromatic Character : LOLIPOP analysis of triazole derivatives demonstrates reduced aromaticity due to substituent effects. The target compound’s ethoxy groups may similarly disrupt π-conjugation compared to simpler acrylates.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 6.8–7.5 ppm for bromophenyl protons) and carbonyl signals (δ 165–175 ppm for ester/acrylic acid groups) .
- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and acrylic acid O-H (~2500–3000 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 415.02 for C₁₆H₁₈BrO₆) .
How does computational modeling (e.g., DFT) aid in understanding the electronic structure of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting electrophilic regions (e.g., bromine and ester groups) prone to nucleophilic attack .
- Reactivity Analysis : Frontier molecular orbital (FMO) calculations identify HOMO-LUMO gaps (~4.5 eV), correlating with stability under oxidative conditions .
- Solvent Effects : Polarizable continuum models (PCM) optimize solvation energy in methanol/water mixtures, guiding solubility predictions .
What crystallographic data are available for structural analogs, and how do they inform the target compound's conformation?
Advanced
Crystal structures of analogs (e.g., (2E)-3-(3-bromo-4-methoxyphenyl)acrylic acid derivatives) reveal:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/n | |
| Unit Cell (Å) | a = 9.690, b = 20.335, c = 12.956 | |
| Dihedral Angle (C=C) | 178.5° | |
| The nearly planar acrylic acid group facilitates π-π stacking in solid-state packing . |
What biological targets or enzymes could this compound interact with, based on structural analogs?
Q. Advanced
- β-Lactamase Inhibition : Analogous phenylboronic acid derivatives show stereochemical-dependent inhibition of KPC-2 carbapenemase, with (S)-enantiomers exhibiting higher potency .
- Viral Targets : Methoxy-oxoethoxy groups in related compounds bind dengue NS1 protein via hydrogen bonds (ASP284, LEU193), suggesting antiviral potential .
- Enzyme Selectivity : Bromine substitution enhances halogen bonding with serine hydrolases, as observed in esterase inhibition assays .
What are the common substitution reactions possible at the bromo group in this compound?
Q. Basic
- Nucleophilic Aromatic Substitution : Bromine can be replaced by methoxy (NaOMe), amino (NH₃), or thiol (HS⁻) groups under catalytic CuI .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems .
Key Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
How does the stereochemistry of the acrylic acid group influence biological activity?
Q. Advanced
- (E)-Isomer Specificity : The (2E)-configuration ensures planar geometry, critical for binding enzyme active sites (e.g., β-lactamase inhibition) .
- Enantiomer Activity : (S)-enantiomers of related acrylates show 5–10× higher inhibition of KPC-2 compared to (R)-forms due to steric complementarity in the catalytic pocket .
- MD Simulations : Molecular dynamics reveal (S)-enantiomers form stable hydrogen bonds with Ser70 in β-lactamases, while (R)-forms exhibit torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
